molecular formula C13H19N2O9PS B15215955 ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B15215955
M. Wt: 410.34 g/mol
InChI Key: ABEFHZPSTVFJDV-LNFKQOIKSA-N
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Description

The compound ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the dihydropyrimidinone moiety, and the attachment of the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • Allylamine
  • Carbonyl Compounds

Uniqueness

Compared to similar compounds, ((2R,3S,5R)-5-(5-((S)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate stands out due to its unique combination of functional groups and stereochemistry. This distinct structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C13H19N2O9PS

Molecular Weight

410.34 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[5-[(2S)-1,4-oxathian-2-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H19N2O9PS/c16-8-3-11(24-9(8)5-23-25(19,20)21)15-4-7(12(17)14-13(15)18)10-6-26-2-1-22-10/h4,8-11,16H,1-3,5-6H2,(H,14,17,18)(H2,19,20,21)/t8-,9+,10+,11+/m0/s1

InChI Key

ABEFHZPSTVFJDV-LNFKQOIKSA-N

Isomeric SMILES

C1CSC[C@@H](O1)C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O

Canonical SMILES

C1CSCC(O1)C2=CN(C(=O)NC2=O)C3CC(C(O3)COP(=O)(O)O)O

Origin of Product

United States

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